molecular formula C11H14O2S B13068883 2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid

2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid

Cat. No.: B13068883
M. Wt: 210.29 g/mol
InChI Key: XXEOMHKFBBIEFH-UHFFFAOYSA-N
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Description

2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H14O2S This compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The phenyl ring and carboxylic acid moiety can interact with various enzymes and receptors, modulating their function and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenylpropanoic acid: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.

    2-Methyl-2-(phenylsulfanyl)propanoic acid: Contains a phenylsulfanyl group instead of a methylsulfanyl group, leading to variations in reactivity and applications.

    3-(Methylsulfanyl)benzoic acid: Similar structure but with the carboxylic acid group directly attached to the phenyl ring.

Uniqueness

2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid is unique due to the presence of both a methylsulfanyl group and a propanoic acid moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-methyl-2-(3-methylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C11H14O2S/c1-11(2,10(12)13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

XXEOMHKFBBIEFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)SC)C(=O)O

Origin of Product

United States

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